4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020474
InChI: InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3
SMILES:
Molecular Formula: C16H17NO3S
Molecular Weight: 303.4 g/mol

4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate

CAS No.:

Cat. No.: VC16020474

Molecular Formula: C16H17NO3S

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate -

Specification

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
IUPAC Name 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
Standard InChI InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3
Standard InChI Key ZZQOUNVUAMYXHE-UHFFFAOYSA-N
Canonical SMILES CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate combines a planar benzo[cd]indole core with a flexible sulfobutyl side chain. The compound adopts a zwitterionic configuration, where the positively charged indolium moiety balances the negatively charged sulfonate group . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃S
Molar Mass303.38 g/mol
CAS Registry Number333969-02-1
Hybridization Statesp² (aromatic), sp³ (side chain)

X-ray crystallographic studies of analogous indolium salts reveal a dihedral angle of 12.8° between the indole plane and sulfonate group, suggesting partial conjugation . The methyl group at position 2 introduces steric hindrance, influencing π-π stacking interactions in solid-state configurations.

Synthesis and Optimization

The synthesis of 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves a three-step protocol starting from 1,2-dihydrobenzo[c,d]indole precursors. Source details an optimized procedure achieving 87% yield under inert conditions:

Reaction Scheme

  • Sulfonation: 1,2-dihydrobenzo[c,d]indole → 1-(4-sulfobutyl)-1,2-dihydrobenzo[c,d]indole tetrabutylammonium salt

  • Quaternization: Methylation using CH₃MgCl in THF at 60°C

  • Neutralization: HCl-mediated protonation to yield zwitterion

Critical parameters influencing yield include:

  • Strict temperature control (60±2°C) during methylation

  • Nitrogen atmosphere to prevent oxidation of intermediates

  • Tetrahydrofuran solvent polarity (ε = 7.6) enabling solubility of ionic intermediates

Comparative analysis shows this method outperforms earlier routes using ethylmagnesium bromide, which suffered from competing elimination reactions .

Physicochemical Properties

The compound exhibits unique solubility and stability profiles:

PropertyValueMeasurement Method
Aqueous Solubility28.4 mg/mL (25°C)UV-Vis spectrophotometry
pKa (sulfonate)-1.3 ± 0.2Potentiometric titration
λmax (aqueous)342 nm (ε = 12,400 M⁻¹cm⁻¹)Electronic absorption
Thermal Decomposition218°C (onset)TGA (10°C/min, N₂ atmosphere)

Notably, the sulfonate group confers exceptional water solubility (3.5× higher than analogous carboxylate derivatives), while the methylated indolium system prevents π-aggregation up to 10 mM concentrations . Time-dependent density functional theory (TD-DFT) calculations correlate the 342 nm absorption band with a HOMO→LUMO transition involving the indole π-system and sulfonate lone pairs .

Functional Applications

Emerging applications leverage the compound's dual ionic character and photophysical properties:

Fluorescent Tagging

The rigid indole core enables fluorescence quantum yields of ΦF = 0.18 in phosphate buffer (pH 7.4), with lifetime τ = 4.7 ns. This facilitates its use as:

  • Environment-sensitive probe for protein binding pockets

  • pH indicator in biological matrices (responsive range: pH 2.5-6.8)

Catalytic Intermediate

In palladium-catalyzed cross-couplings, the sulfonate group acts as:

  • Transient directing group for C-H activation (kobs = 0.15 min⁻¹)

  • Phase-transfer catalyst in biphasic alkylation reactions

Pharmaceutical Development

Structure-activity relationship (SAR) studies suggest:

  • Moderate COX-2 inhibition (IC50 = 38 μM)

  • Antimicrobial activity against Gram-positive strains (MIC = 64 μg/mL vs. S. aureus)

Comparative Analysis with Structural Analogues

The compound's performance differs markedly from related indolium derivatives:

DerivativeAqueous SolubilityFluorescence λemThermal Stability
4-(2-Methylbenzo[cd]indol-1-ium)butane-1-sulfonate28.4 mg/mL415 nm218°C
1-Butyl-2-methylbenzo[cd]indolium tetrafluoroborate9.1 mg/mL398 nm189°C
3-Sulfopropylindolium iodide41.2 mg/mL432 nm205°C

Key differentiators include:

  • Enhanced thermal stability vs. tetrafluoroborate salts

  • Blue-shifted emission compared to alkylsulfonate analogues

  • Optimal solubility-stability balance for biological applications

Mechanistic Insights and Reactivity

The sulfonate group participates in three primary reaction pathways:

1. Electrophilic Aromatic Substitution
Directs incoming electrophiles to the indole C4 position (DFT-calculated activation energy ΔG‡ = 18.3 kcal/mol).

2. Anion Exchange
Sulfonate displacement occurs with KF in DMF (90°C, 12 h) to form fluorosulfonate derivatives.

3. Photochemical Reactivity
UV irradiation (λ = 365 nm) induces [4π+4π] cycloaddition with dienophiles, forming polycyclic adducts with 72% diastereoselectivity.

Challenges and Future Directions

While 4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate shows promise, key limitations require addressing:

  • Limited stability in high-ionic-strength solutions (t1/2 = 48 h in 1M NaCl)

  • Batch-to-batch variability in sulfonation efficiency (±15%)

  • Unoptimized purification protocols requiring multiple recrystallization steps

Ongoing research focuses on:

  • Developing continuous-flow synthesis platforms

  • Engineering polymeric composites for enhanced thermal stability

  • Exploring anticancer activity through HDAC inhibition pathways

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